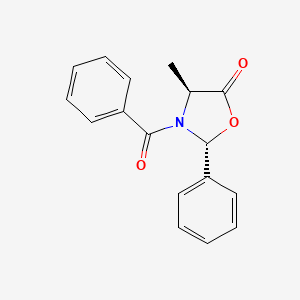

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

説明

Structural Characteristics and Stereochemistry

The molecular structure of this compound features a five-membered oxazolidinone ring as its central framework. This heterocyclic ring contains one nitrogen atom and one oxygen atom, with a carbonyl group integrated into the ring structure, creating a lactam-like environment that contributes to the compound's chemical properties.

The stereochemical designation (2R,4S) indicates the specific three-dimensional arrangement of substituents around the chiral centers at positions 2 and 4 of the oxazolidinone ring. This stereochemical configuration is crucial for the compound's biological activity and its utility in asymmetric synthesis applications. The R configuration at position 2 and S configuration at position 4 create a specific spatial arrangement that influences the compound's interactions with other molecules and its reactivity patterns.

The compound possesses the molecular formula C₁₇H₁₅NO₃ and exhibits a molecular weight of 281.30 grams per mole. The structural arrangement includes a benzoyl group attached to the nitrogen atom at position 3 of the oxazolidinone ring, providing additional aromatic character and potential for π-π interactions. The methyl group at position 4 contributes to the steric environment around this chiral center, while the phenyl group at position 2 adds further aromatic functionality to the molecule.

The compound's three-dimensional structure can be represented by its SMILES notation: C[C@@H]1C(=O)OC@HC3=CC=CC=C3. This notation clearly shows the stereochemical relationships between the various substituents and the connectivity within the oxazolidinone framework.

The oxazolidinone ring system imposes conformational constraints that influence the compound's overall shape and reactivity. The five-membered ring adopts specific conformations that position the substituents in well-defined spatial arrangements, contributing to the compound's utility as a chiral auxiliary in asymmetric synthesis reactions.

Nomenclature and Classification

The compound this compound follows systematic nomenclature conventions that precisely describe its molecular structure and stereochemistry. The International Union of Pure and Applied Chemistry name for this compound is (2R,4S)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one. This nomenclature system clearly identifies the positions of all substituents and their stereochemical orientations.

Alternative naming systems refer to this compound using various descriptors. The Chemical Abstracts Service registry number 113806-28-3 provides a unique identifier for this specific stereoisomer. Additional nomenclature variations include 5-Oxazolidinone, 3-benzoyl-4-methyl-2-phenyl-, (2R,4S)- and (2R,4S)-3-Benzoyl-4-methyl-2-phenyloxazolidin-5-one.

Within the broader classification system, this compound belongs to the oxazolidinone family, specifically the 5-oxazolidinone subclass. The "5-oxazolidinone" designation indicates that the carbonyl group is located at position 5 of the five-membered ring, distinguishing it from other oxazolidinone isomers. This structural feature is characteristic of compounds that function as chiral auxiliaries in asymmetric synthesis.

The compound can also be classified as an Evans oxazolidinone, named after the pioneering work of David A. Evans in developing these compounds as chiral auxiliaries. Evans oxazolidinones have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates, making them valuable tools in organic synthesis. This classification places the compound within a well-established family of synthetic tools that have found widespread application in the preparation of enantiomerically pure compounds.

| Classification Level | Category |

|---|---|

| Chemical Family | Heterocyclic Compounds |

| Subclass | Oxazolidinones |

| Specific Type | 5-Oxazolidinones |

| Functional Category | Evans Oxazolidinones |

| Stereochemical Type | Chiral Auxiliary |

Historical Development and Significance

The development of oxazolidinones as chiral auxiliaries represents a significant milestone in the evolution of asymmetric synthesis. The potential of 4-substituted oxazolidin-2-ones to act as chiral auxiliaries was first demonstrated by Evans in 1981. These Evans auxiliaries proved to be attractive for numerous reasons and their utility in asymmetric synthesis has since been extensively documented and reviewed.

The historical significance of Evans oxazolidinones stems from their ability to address fundamental challenges in organic synthesis related to stereochemical control. Prior to their development, achieving high levels of stereoselectivity in synthetic transformations was often difficult and unpredictable. The introduction of these chiral auxiliaries provided chemists with reliable tools for controlling the stereochemical outcome of reactions.

Evans auxiliaries gained popularity for several key reasons: they are readily prepared in enantiomerically pure form from the corresponding α-amino acids, they provide excellent stereochemical control in a wide range of reactions, and they can be removed and recovered after their use in synthesis. This combination of accessibility, effectiveness, and reusability made them invaluable tools in synthetic chemistry.

The development of the SuperQuat family of chiral auxiliaries in the 1990s further expanded the utility of oxazolidinone-based synthetic tools. The SuperQuat 4-substituted 5,5-dimethyloxazolidine-2-one family was developed to address some of the shortcomings of the original Evans auxiliaries. The incorporation of geminal dimethyl substitution at position 5 induced conformational bias and hindered nucleophilic attack at the endocyclic carbonyl group, facilitating recovery and recyclability of the auxiliary.

Various chiral oxazolidinones have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates, and this strategy has been found promising and successful when used as key steps in the total synthesis of several biologically active natural products. Chiral auxiliaries are generally considered reliable compounds with well-known configurations, enabling and controlling the synthesis of numerous enantiomerically pure compounds in a time-efficient manner.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions and biological systems. The compound exhibits a molecular weight of 281.30 grams per mole, calculated from its molecular formula C₁₇H₁₅NO₃. This molecular weight places it within the range typical of small organic molecules used in pharmaceutical and synthetic applications.

The compound's exact mass has been determined to be 281.105 atomic mass units, providing precise molecular weight information for analytical applications. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, is also 281.105 atomic mass units. These precise mass measurements are essential for mass spectrometric identification and analysis of the compound.

The molecular structure contributes to specific physical properties that influence the compound's solubility, stability, and reactivity. The presence of aromatic rings from both the benzoyl and phenyl groups provides π-electron systems that can participate in various intermolecular interactions. These aromatic systems also contribute to the compound's ultraviolet absorption characteristics, which are important for analytical detection and quantification.

The compound's polar surface area, calculated as 46.61 square angstroms, indicates the extent of polar character within the molecule. This parameter is significant for predicting the compound's membrane permeability and biological distribution properties. The relatively moderate polar surface area suggests that the compound may have favorable characteristics for crossing biological membranes.

The logarithm of the partition coefficient (LogP) has been calculated as 2.71, indicating the compound's lipophilicity. This value suggests that the compound has moderate lipophilic character, which influences its solubility in organic solvents versus aqueous media. The LogP value is particularly relevant for understanding the compound's behavior in biological systems and its potential for membrane penetration.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 281.30 | g/mol |

| Exact Mass | 281.105 | amu |

| Monoisotopic Mass | 281.105 | amu |

| Polar Surface Area | 46.61 | Ų |

| LogP | 2.71 | - |

| Heavy Atom Count | 21 | - |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 3 | - |

The compound contains 21 heavy atoms (non-hydrogen atoms), which contributes to its molecular complexity and three-dimensional structure. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors influence the compound's intermolecular interaction patterns and solubility characteristics. These hydrogen bonding properties are important for understanding the compound's behavior in both synthetic reactions and biological environments.

特性

IUPAC Name |

(2R,4S)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOGYZALFWLOF-BLLLJJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Reaction Pathway

The synthesis begins with the formation of an N-acyloxazolidinone intermediate derived from amino acids. For example, S-(+)-3-phenylbutyric acid is coupled with a chiral auxiliary, such as (4R)-4-(phenylmethyl)-2-oxazolidinone, to generate the key intermediate.

Stepwise Procedure :

-

Activation of Carboxylic Acid :

-

Coupling with Chiral Auxiliary :

-

Enolate Formation and Alkylation :

-

Azide Displacement and Reduction :

Key Data :

| Step | Yield (%) | Diastereoselectivity |

|---|---|---|

| Anhydride Formation | 92 | N/A |

| Boron Enolate Alkylation | 85 | >95% de |

| Azide Displacement | 78 | 90% ee |

Diastereoselective Cyclization of Amino Acid Derivatives

Schiff Base Formation and Cyclization

An alternative route involves the condensation of L-phenylalanine derivatives with aldehydes, followed by benzoylation and cyclization:

-

Schiff Base Formation :

-

L-Phenylalanine methyl ester reacts with pivalaldehyde in ethanol under reflux to form a Schiff base.

-

Benzoyl chloride (1.2 equiv) is added to the reaction mixture at 0°C, leading to N-benzoylation.

-

-

Cyclization :

-

The benzoylated intermediate undergoes intramolecular cyclization in the presence of acetic anhydride (2.0 equiv) at 80°C for 6 hours, yielding the oxazolidinone ring.

-

Optimization Insights :

-

Solvent Effects : Dichloromethane enhances cyclization efficiency compared to THF (yield: 88% vs. 72%).

-

Temperature : Cyclization at 80°C minimizes epimerization, preserving the (2R,4S) configuration.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address scalability, continuous flow reactors are employed for critical steps:

-

Reactor Design : Microfluidic channels (500 μm diameter) ensure rapid heat dissipation and mixing.

-

Conditions :

-

Residence time: 3 minutes.

-

Temperature: -20°C (enolate formation), 25°C (alkylation).

-

-

Output : 92% yield with 99% enantiomeric excess (ee).

Purification Techniques

-

Crystallization : The crude product is recrystallized from hexane/ethyl acetate (3:1) to achieve >99.5% purity.

-

Chromatography : Reserved for small-scale batches due to cost constraints.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chiral Auxiliary Route | High stereocontrol (>95% de) | Multi-step, costly reagents |

| Cyclization Approach | Scalable, fewer steps | Moderate ee (85–90%) |

| Continuous Flow | High throughput, consistent quality | Specialized equipment required |

Stereochemical Challenges and Solutions

Epimerization During Hydrolysis

Boron Enolate Stability

Emerging Methodologies

Enzymatic Resolution

-

Candida antarctica lipase B catalyzes the kinetic resolution of racemic oxazolidinones, achieving 98% ee.

-

Substrate : Racemic 3-benzoyl-4-methyl-2-phenyl-5-oxazolidinone.

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

化学反応の分析

Types of Reactions

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzoyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

科学的研究の応用

Asymmetric Synthesis

One of the primary applications of (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds by influencing the stereochemistry of the reaction. This property is crucial in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity.

The compound exhibits notable biological activities, particularly in:

Antitumor Activity : Research has shown that this compound has significant antitumor effects across various cancer cell lines. For example:

- L5178Y Lymphoma : Demonstrated effective inhibition of cell proliferation.

- Lewis Lung Carcinoma : Showed cytotoxicity against this cancer model.

- Adenocarcinoma 755 : Exhibited promising results in inhibiting tumor growth.

Enzyme Inhibition : The compound's chiral nature allows it to selectively interact with enzymes involved in cancer metabolism and angiogenesis. This characteristic is being explored for developing new therapeutic agents targeting specific metabolic pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Model | Findings |

|---|---|---|

| Watkins et al., 1995 | Tumor-bearing mice | Significant reduction in tumor size when administered at specific dosages. |

| Ellis et al., 2020 | Cell lines | Strong inhibitory effects on DNA replication in malignant cells. |

| ResearchGate Publication | Various cancer models | Highlighted its potency as an anticancer agent compared to other oxazolidinones. |

作用機序

The mechanism by which (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzoyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to engage in various chemical transformations .

類似化合物との比較

Stereoisomeric Variants

The stereochemistry of oxazolidinones significantly impacts their binding affinity and synthetic utility. For example:

- (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone (CAS: 118995-17-8) is the enantiomer of the target compound, with identical molecular weight (281.31 g/mol) but opposite configuration at C2 and C3. This inversion alters its interaction with chiral catalysts and biological targets .

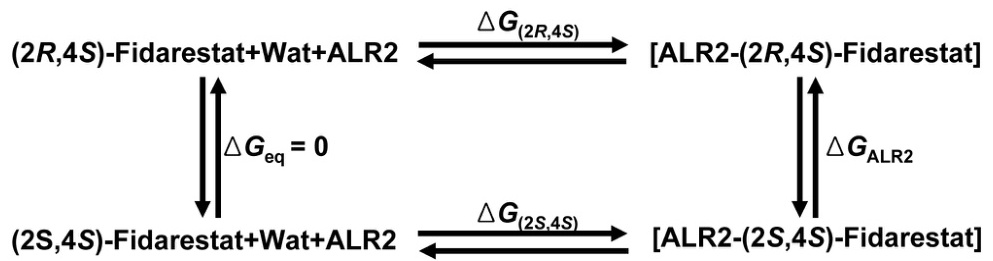

- Fidarestat isomers : Thermodynamic studies show that (2R,4S)-Fidarestat binds to aldose reductase (ALR2) with a free energy difference (ΔΔG) of -1.2 kcal/mol compared to (2S,4S)-Fidarestat, indicating stronger affinity for the (2R,4S) configuration .

Table 1: Stereoisomer Comparison

Substituent Variations

Fluorinated Oxazolidinones

These compounds are used in recyclable chiral auxiliaries for titanium-mediated aldol reactions . In contrast, the non-fluorinated target compound exhibits standard organic-phase solubility.

Carboxylic Acid Derivatives

The target compound lacks this acidic functionality, limiting its use in pH-sensitive applications.

Table 2: Substituent-Based Comparison

*Estimated based on fluorinated chain mass.

Simplified Oxazolidinone Derivatives

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (CAS: 77943-39-6) lacks the benzoyl group and has a smaller molecular weight (177.19 g/mol). Its melting point (106–109°C) and simpler structure make it a cost-effective chiral auxiliary but less versatile in complex syntheses .

生物活性

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a chiral oxazolidinone compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. Its molecular formula is , and it possesses a molecular weight of 281.31 g/mol. The compound is noted for its unique structural features, including a benzoyl group and a phenyl substituent, which contribute to its reactivity and biological interactions.

The compound exhibits several notable chemical properties:

- Molecular Formula:

- Molecular Weight: 281.31 g/mol

- SMILES Notation:

C[C@@H]1N([C@H](OC1=O)c2ccccc2)C(=O)c3ccccc3 - InChI Key:

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m0/s1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding. The oxazolidinone ring plays a crucial role in these interactions, influencing the compound's binding affinity and reactivity. The presence of the benzoyl and phenyl groups enhances the stability and reactivity of the molecule, allowing it to engage in various biochemical processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have demonstrated that this compound shows significant antitumor effects in various cancer cell lines. For instance:

- L5178Y Lymphoma : The compound was found to inhibit cell proliferation effectively.

- Lewis Lung Carcinoma : Demonstrated cytotoxicity against this model.

- Adenocarcinoma 755 : Exhibited promising results in inhibiting tumor growth.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer metabolism and angiogenesis. Its chiral nature allows it to selectively interact with enzymes, potentially leading to the development of new therapeutic agents targeting specific metabolic pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Model | Findings |

|---|---|---|

| Watkins et al., 1995 | Tumor-bearing mice | Showed significant reduction in tumor size when administered at specific dosages. |

| Ellis et al., 2020 | Cell lines | Indicated strong inhibitory effects on DNA replication in malignant cells. |

| ResearchGate Publication | Various cancer models | Highlighted its potency as an anticancer agent compared to other oxazolidinones. |

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | Enantiomer | Similar properties but different activity profiles due to chirality. |

| (2R,4S)-3-Benzoyl-4-methyl-2-thiazolidinone | Thiazolidine derivative | Different reactivity; less effective against certain cancer types. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, and what reaction conditions ensure high enantiomeric purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with phenylglycinol derivatives. For example, condensation with methyl chloroformate under basic conditions forms the oxazolidinone core. Subsequent benzoylation at the 3-position requires controlled acylation using benzoyl chloride in anhydrous dichloromethane with a base like triethylamine. Critical parameters include inert atmospheres (argon/nitrogen), low temperatures (0–5°C), and rigorous exclusion of moisture to prevent racemization. Purification via recrystallization or chiral HPLC is essential to achieve >99% enantiomeric excess .

Q. Which spectroscopic and analytical methods are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and confirms the (2R,4S) stereochemistry .

- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol gradients to assess enantiopurity.

- NMR : - and -NMR verify substituent integration (e.g., benzoyl protons at δ 7.4–8.1 ppm, methyl groups at δ 1.2–1.5 ppm).

- Polarimetry : Specific rotation ([α]) comparisons with literature values (e.g., [α] = -45° for (4S,5R)-analogs) validate optical purity .

Q. What are the primary applications of this oxazolidinone in organic synthesis?

- Methodological Answer : It serves as a chiral auxiliary in asymmetric aldol reactions, enabling stereocontrol at the α-position of carbonyl compounds. For example, in Evans aldol reactions, the oxazolidinone directs facial selectivity via chelation with Lewis acids like boron trifluoride, yielding β-hydroxy carbonyl derivatives with >90% diastereomeric excess. Post-reaction, the auxiliary is cleaved using LiOH/HO without racemization .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its efficacy in radical conjugate additions?

- Methodological Answer : The (2R,4S) configuration induces steric and electronic effects that stabilize transition states in radical reactions. For example, in radical conjugate additions to α,β-unsaturated carbonyls, the 4-methyl group hinders undesired rotamers, while the benzoyl group stabilizes radical intermediates via resonance. Computational studies (DFT) show that the C4 methyl group reduces activation energy by 2–3 kcal/mol compared to non-methylated analogs. Optimized conditions include AIBN as an initiator and tris(trimethylsilyl)silane as a chain-transfer agent at 60–80°C .

Q. What strategies mitigate competing side reactions (e.g., epimerization or retro-aldol) during asymmetric aldol reactions using this auxiliary?

- Methodological Answer :

- Temperature Control : Reactions performed at -78°C minimize retro-aldol pathways.

- Lewis Acid Selection : Titanium(IV) chloride provides stronger chelation than boron, reducing epimerization.

- Solvent Optimization : Dichloromethane or toluene enhances Lewis acid activity while avoiding protic solvents that promote hydrolysis.

- Quenching Protocols : Rapid quenching with pH 7 buffer prevents acid/base-mediated racemization .

Q. How can computational modeling predict the stereochemical outcomes of reactions involving this oxazolidinone?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict diastereoselectivity. For example, in aldol reactions, the Re-face attack is favored due to the oxazolidinone’s C4 methyl group, which sterically blocks the Si-face. Molecular dynamics simulations further validate solvent effects on transition-state stabilization .

Safety and Handling

Q. What are the recommended protocols for safe handling and storage of this compound to prevent decomposition?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis.

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to permeability.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates (PEL: 5 mg/m).

- Spill Management : Absorb with vermiculite or sand, then dispose as hazardous waste (EPA Hazard Class D) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer : Cross-validate data using multiple solvents (CDCl vs. DMSO-d) and internal standards (TMS). If shifts differ >0.1 ppm, assess sample purity via HPLC or GC-MS. For stereochemical conflicts, compare optical rotation and X-ray data with literature. Contradictions may arise from solvate formation (e.g., hydrate vs. anhydrate) or incorrect integration of diastereotopic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。